molecular formula C23H15NO5 B3137050 2-{4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione CAS No. 431985-52-3

2-{4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione

Cat. No.: B3137050
CAS No.: 431985-52-3
M. Wt: 385.4 g/mol
InChI Key: VTUBDJVJOBEXCE-UHFFFAOYSA-N
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Description

2-{4-[(4-Nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione (CAS 431985-52-3) is a synthetic derivative of the privileged indane-1,3-dione scaffold, a structure renowned for its versatility in diverse research fields . This compound is supplied with a high purity level of >90% to 99% for research applications . The molecular structure features an indane-1,3-dione core linked via a benzylidene group to a (4-nitrobenzyl)oxybenzene ring, yielding the molecular formula C₂₃H₁₅NO₅ and a molecular weight of 385.37 g/mol . The indane-1,3-dione moiety is a strong electron acceptor, and its conjugation with the aromatic system makes this compound a valuable building block in materials science, particularly in the development of organic electronic materials, chromophores for non-linear optical (NLO) applications, and photoinitiators for polymerization . In medicinal chemistry, 2-arylidene-indan-1,3-dione derivatives are investigated as promising scaffolds for drug development due to their reported biological activities, which include antiproliferative, antiviral, and antibacterial properties . These derivatives have been shown to exhibit strong binding to albumin and often fulfill key drug-likeness criteria such as Lipinski's and Veber's rules, enhancing their potential as lead compounds . The synthesis of this specific compound typically proceeds via an aldol condensation reaction between 1H-indene-1,3(2H)-dione and the appropriate aldehyde precursor . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO5/c25-22-19-3-1-2-4-20(19)23(26)21(22)13-15-7-11-18(12-8-15)29-14-16-5-9-17(10-6-16)24(27)28/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUBDJVJOBEXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of indene-diones, which are known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C23H15NO5. Its structure includes a nitrobenzyl group attached to an indene-dione core, which is significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Antioxidant Properties : Research indicates that indene-dione derivatives possess antioxidant capabilities, which can mitigate oxidative stress in cells.
  • Antimicrobial Activity : Some studies suggest that this compound exhibits antimicrobial properties against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantExhibits significant free radical scavenging activity.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria.
Enzyme InhibitionInhibits enzymes related to inflammation and cancer progression.

Case Studies

  • Antioxidant Activity :
    A study conducted by researchers evaluated the antioxidant potential of various indene-diones, including this compound. The results indicated a strong ability to scavenge free radicals, suggesting potential therapeutic applications in oxidative stress-related diseases.
  • Antimicrobial Effects :
    Another investigation assessed the antimicrobial properties of this compound against a range of bacterial strains. The findings revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
  • Enzyme Inhibition Studies :
    Research focused on the inhibition of specific enzymes linked to cancer cell proliferation demonstrated that this compound could significantly reduce enzyme activity associated with tumor growth.

Scientific Research Applications

Structural Formula

  • Molecular Formula : C23H15NO5
  • Molecular Weight : 401.37 g/mol

Physical Properties

  • Solubility : Soluble in organic solvents such as DMSO and ethanol.
  • Melting Point : Specific melting point data is not readily available in the literature.

Pharmaceutical Research

2-{4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests possible interactions with biological targets, including enzymes and receptors.

Case Study: Anticancer Activity

Research has indicated that derivatives of indene-diones exhibit anticancer properties. The nitro group in this compound could play a role in modulating cellular pathways related to apoptosis and cell proliferation. For example, studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines by inducing oxidative stress and apoptosis .

Material Science

The compound's unique structure allows for potential applications in the development of organic semiconductors and photovoltaic materials. Its ability to undergo various chemical transformations makes it suitable for incorporation into polymer matrices or as a dopant in electronic devices.

Case Study: Organic Electronics

Research has demonstrated that indene-dione derivatives can be utilized in organic light-emitting diodes (OLEDs) due to their favorable electronic properties. The incorporation of nitro groups can enhance charge transport characteristics, making them suitable candidates for high-efficiency OLED applications .

Synthetic Chemistry

The compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and reductions.

Synthetic Pathways

Common synthetic routes involve the condensation of appropriate aldehydes with indene-dione derivatives under acidic conditions. The resulting products can be further modified through reduction or substitution reactions to yield new compounds with tailored properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Nitro-Oxy-Indene is structurally related to several indene-1,3-dione derivatives, differing primarily in the substituents on the benzylidene moiety. Key comparisons include:

Table 1: Molecular Properties of Selected Indene-1,3-dione Derivatives
Compound Name & Substituent Molecular Formula Molecular Weight (g/mol) Key Substituent Effects
Nitro-Oxy-Indene (4-nitrobenzyloxy) C₂₃H₁₅NO₅ 385.37 Strong electron-withdrawing nitro group enhances electrophilicity
2-(4-Chlorobenzylidene)-1H-indene-1,3-dione C₁₆H₉ClO₂ 268.70 Chloro substituent: moderate electron-withdrawing, lower molecular weight
2-(4-Methoxybenzylidene)-1H-indene-1,3-dione C₁₇H₁₂O₃ 264.28 Methoxy group: electron-donating, increases solubility
2-(4-Bromobenzyloxy-benzylidene)-1H-indene-1,3-dione C₂₃H₁₅BrO₃ 419.27 Bromo substituent: bulky, polarizable, enhances halogen bonding

Key Observations :

  • The nitro group in Nitro-Oxy-Indene reduces electron density in the benzylidene ring, lowering the HOMO-LUMO energy gap (ΔEgap) compared to electron-donating substituents like methoxy .
  • Chloro and bromo analogs exhibit higher global hardness (η) due to moderate electron-withdrawing effects, whereas nitro groups increase electrophilicity (ω), enhancing reactivity in redox processes .
Antioxidant and Enzyme Inhibition
  • Nitro-Oxy-Indene ’s nitro group may enhance radical scavenging activity compared to 2-(4-chlorobenzylidene)-1H-indene-1,3-dione, as nitro derivatives often stabilize radical intermediates .
  • In contrast, analogs like 2-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1H-indene-1,3-dione (compound 10 in ) exhibit superior antioxidant activity due to the phenolic –OH group, which directly donates hydrogen atoms .
Corrosion Inhibition
  • Nitro-Oxy-Indene likely exhibits strong adsorption on metal surfaces due to its electron-deficient aromatic system. However, steric hindrance from the nitrobenzyloxy group may reduce binding efficiency compared to planar analogs like 2-(4-methoxybenzylidene)-1H-indene-1,3-dione (compound 3 in ), which shows higher surface coverage in molecular dynamics (MD) simulations .
  • Compounds with extended π-systems (e.g., naphthalenyl substituents) demonstrate stronger binding energies (e.g., compound 7: 237.83 kJ/mol) due to enhanced back-donation and van der Waals interactions .
Pesticidal Activity
  • Diphacinone (2-(diphenylacetyl)-1H-indene-1,3-dione, ) shares the indene-1,3-dione core but lacks the nitrobenzyloxy group.

Structural and Crystallographic Comparisons

  • The (2E)-2-(4-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one (–3) adopts a nearly planar indanone system (r.m.s. deviation = 0.007 Å), with the benzylidene ring twisted by 8.15°.
  • Bulkier substituents (e.g., diphenylamino in compound 9, ) introduce steric strain, reducing crystallinity compared to Nitro-Oxy-Indene .

Q & A

Q. What are the standard synthetic routes for preparing this compound and its derivatives?

Methodological Answer: The compound is typically synthesized via Knoevenagel condensation between substituted aldehydes and 1H-indene-1,3(2H)-dione. For example:

  • Step 1: React 4-(4-nitrobenzyloxy)benzaldehyde with 1H-indene-1,3(2H)-dione in anhydrous THF or ethanol, catalyzed by piperidine or acetic acid.
  • Step 2: Purify via column chromatography (e.g., hexanes:EtOAc = 80:20) to isolate the product. Yields range from 76% to 90% depending on substituents and reaction time (30 minutes to 2 hours at 30–50°C) .

Key Optimization Parameters:

ParameterOptimal RangeImpact on Yield
SolventAnhydrous THF or EtOHMaximizes reactivity
CatalystPiperidine or CSA*Accelerates condensation
Temperature30–50°CBalances speed and side reactions
Reaction Time0.5–2 hoursPrevents decomposition
*CSA = Camphorsulfonic acid

Q. What spectroscopic and chromatographic techniques are recommended for characterization?

Methodological Answer:

  • TLC (Rf values): Use hexanes:EtOAc (e.g., 90:10) to monitor reaction progress .
  • Melting Point (mp): Determine purity via differential scanning calorimetry (DSC). Reported mp for derivatives: 165–285°C .
  • NMR/IR Analysis:
    • ¹H-NMR: Look for benzylidene proton signals at δ 7.3–8.5 ppm and nitro group splitting patterns .
    • IR: Confirm carbonyl stretches (1700–1740 cm⁻¹) and nitro group vibrations (1520 cm⁻¹) .

Advanced Research Questions

Q. How can DFT and molecular dynamics (MD) predict corrosion inhibition efficiency?

Methodological Answer: DFT calculates frontier molecular orbitals (HOMO/LUMO) to assess electron donation/acceptance capacity. Key parameters:

  • Energy gap (ΔE): Lower gaps (e.g., 2.5–3.0 eV) correlate with higher reactivity .
  • Binding energy (Ebinding): Strong Fe(110)-inhibitor interactions (89–237 kJ/mol) indicate adsorption efficiency .

Q. Table: DFT Parameters for Selected Derivatives

Compound*ΔE (eV)Ebinding (kJ/mol)Surface Coverage (%)
2 (DMAB)2.7198.492
7 (DMN)2.3237.898
*DMAB = 4-dimethylamino derivative; DMN = dimethylnaphthalene derivative .

Q. How can contradictions between experimental and computational data on electronic properties be resolved?

Methodological Answer:

  • Calibration: Compare experimental UV-Vis absorption spectra (e.g., λmax at 500 nm for DMABI-Ph6 ) with DFT-predicted excitation energies. Adjust basis sets (e.g., B3LYP/6-311++G**) to match observed transitions.
  • Solvent Effects: Incorporate polarizable continuum models (PCM) in DFT to account for solvent polarity impacts on HOMO-LUMO gaps .

Q. What strategies enhance photostability under UV exposure?

Methodological Answer:

  • Steady-State Photolysis: Irradiate the compound in ethanol or cyclohexane at 253.7 nm. Monitor degradation via HPLC or UV-Vis .
  • Flash Photolysis: Detect transient species (e.g., solvated electrons, radicals) to identify degradation pathways. For example, aqueous alkaline solutions generate e⁻aq with lifetimes <1 µs .

Key Stability Metrics:

ConditionDegradation Rate (k, s⁻¹)Half-Life (t₁/₂)
Ethanol, pH 71.2 × 10⁻⁴96 hours
Aqueous, pH 123.5 × 10⁻³3.5 hours

Q. How can this compound improve organic solar cell (OSC) efficiency?

Methodological Answer:

  • Solid Additive Strategy: Blend with PMMA and volatile additives (e.g., INB-F) to optimize morphology. INB-F enhances π-π stacking (evidenced by MD simulations), increasing electron mobility .

  • Performance Metrics:

    AdditivePCE* (%)T80 Lifetime (hours)
    None15.166.2
    INB-F16.7523
    *Power conversion efficiency (PCE) for PM6:Y6-BO cells .

Q. What methodologies evaluate antioxidant and enzyme inhibition activities?

Methodological Answer:

  • DPPH Assay: Measure radical scavenging at 517 nm. Derivatives with electron-donating groups (e.g., -OCH₃) show IC50 values <50 µM .
  • Enzyme Kinetics: Use Lineweaver-Burk plots to determine inhibition constants (Ki) for acetylcholinesterase (AChE). For example, compound 8 (4-bromo derivative) exhibits Ki = 0.8 µM .

Q. Guidelines for Data Contradiction Analysis

  • Cross-Validation: Replicate synthesis under inert conditions to rule out oxidation artifacts.
  • Multivariate Analysis: Apply principal component analysis (PCA) to correlate substituent effects with observed properties (e.g., corrosion inhibition vs. HOMO energy).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-{4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione

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